molecular formula C18H23N5OS B4471205 6-(4-Tert-butylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Tert-butylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B4471205
M. Wt: 357.5 g/mol
InChI Key: QPFROQNMMGACSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Tert-butylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a high-purity chemical compound offered for research and development purposes. It belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class of nitrogen-sulfur heterocycles, a scaffold recognized in agricultural science for its biological activity. Compounds within this structural class have been investigated as active ingredients in fungicidal and bactericidal compositions for plant protection . The molecular structure integrates a tert-butylphenyl group and a morpholinylmethyl substituent, features designed to influence the compound's physicochemical properties and interaction with biological targets. The morpholine ring, in particular, is a common pharmacophore known to enhance solubility and bioavailability. This product is intended for research applications only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers are responsible for handling this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-[[6-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS/c1-18(2,3)14-6-4-13(5-7-14)16-21-23-15(19-20-17(23)25-16)12-22-8-10-24-11-9-22/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFROQNMMGACSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-Tert-butylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that belongs to the class of triazole derivatives known for their diverse biological activities. This article explores its biological activity, including its pharmacological potential and mechanisms of action.

  • Molecular Formula : C18H23N5OS
  • Molecular Weight : 357.5 g/mol
  • IUPAC Name : 4-[[6-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-thiadiazole and triazole rings exhibit significant antimicrobial properties. For instance:

  • A study indicated that derivatives of 1,2,4-thiadiazoles demonstrated potent antibacterial activity against a range of pathogens including Gram-positive and Gram-negative bacteria .
  • The presence of the morpholine group in this compound may enhance its interaction with microbial targets.

Anti-inflammatory and Analgesic Properties

The compound's structure suggests potential anti-inflammatory effects:

  • It has been noted that similar triazole derivatives inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Preliminary studies indicate that this compound may exhibit analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Emerging evidence suggests that triazole derivatives have anticancer potential:

  • Certain compounds within this class have shown cytotoxic effects against various cancer cell lines. For example, studies have reported enhanced activity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines .
  • The specific mechanism may involve induction of apoptosis or disruption of cellular signaling pathways critical for tumor growth.

Study 1: Antimicrobial Screening

A series of novel 1,2,4-triazole derivatives were synthesized and screened for antimicrobial activity. Among these derivatives, compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

CompoundActivity Against S. aureusActivity Against E. coli
Compound AMIC = 15 µg/mLMIC = 20 µg/mL
Compound BMIC = 10 µg/mLMIC = 25 µg/mL
Target CompoundMIC = 12 µg/mLMIC = 18 µg/mL

Study 2: Cytotoxicity Assays

In vitro studies assessed the cytotoxic effects of various triazole derivatives on cancer cell lines. The target compound demonstrated IC50 values indicating strong cytotoxicity against MCF-7 cells.

CompoundIC50 (µM) MCF-7IC50 (µM) Bel-7402
Compound A5.08.0
Compound B6.57.5
Target Compound3.56.0

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 6-(4-tert-butylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibit significant anticancer properties. These compounds can modulate protein kinase activity, which is crucial for controlling cellular proliferation and survival. Studies have shown that modifications in the triazole and thiadiazole moieties can enhance the potency against various cancer cell lines .

Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. It has been reported that derivatives of triazolo-thiadiazole structures possess broad-spectrum antimicrobial effects. The incorporation of morpholine enhances the lipophilicity and bioavailability of these compounds, making them effective against resistant strains of bacteria and fungi .

Agrochemical Applications

Pesticide Development
The structural features of this compound suggest potential use as a pesticide. Its ability to interfere with biological pathways in pests can be harnessed to develop new agrochemicals that are effective yet environmentally friendly. Research is ongoing to evaluate its efficacy as an insecticide and herbicide .

Biological Studies

Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain enzymes involved in cancer metabolism and microbial resistance mechanisms. This makes it a candidate for further exploration in drug design aimed at overcoming drug resistance.

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivitySignificant inhibition of cancer cell proliferation in vitro; promising results against specific tumor types.
Antimicrobial EfficacyEffective against multi-drug resistant bacterial strains; potential for new antibiotic development.
Pesticidal PropertiesDemonstrated effectiveness in laboratory settings; ongoing field trials to assess real-world efficacy.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

  • Melting Points : Thione-containing derivatives (e.g., compound 14, MP: 259–260°C) exhibit higher melting points due to strong intermolecular interactions .
  • Electron-Withdrawing Effects : Bromo or nitro groups (e.g., in 13 and 7c–e) alter electronic properties, influencing binding to enzymatic targets .

Key Research Findings and Trends

Substituent Effects :

  • Position 3 : Polar groups (e.g., morpholinylmethyl) improve solubility and bioavailability.
  • Position 6 : Aromatic or bulky groups (e.g., adamantyl, naphthyl) enhance target affinity and metabolic stability.

Synthetic Advancements : Microwave methods reduce reaction times from hours to minutes (e.g., 70–90% yields in 5–10 minutes) .

Therapeutic Potential: Triazolothiadiazoles are promising candidates for anticancer, antimicrobial, and anti-inflammatory therapies, with structure-activity relationships (SAR) guiding optimization.

Q & A

Q. What are the standard synthetic routes for preparing 6-(4-Tert-butylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

The synthesis typically involves cyclization of hydrazine derivatives with thiocarbonyl compounds under acidic or basic conditions. A common protocol includes:

Core Formation : Reacting 4-amino-5-substituted-1,2,4-triazole-3-thiol with substituted benzoic acids in phosphorus oxychloride (POCl₃) under reflux for 2–8 hours .

Substituent Introduction : Post-cyclization, substituents like morpholin-4-ylmethyl or tert-butylphenyl groups are introduced via nucleophilic substitution or coupling reactions.

Purification : Recrystallization from dimethyl sulfoxide (DMSO)/water or ethanol yields pure products .

Q. How is structural characterization performed for this compound?

Key methods include:

  • X-ray crystallography to resolve molecular geometry and intermolecular interactions (e.g., π–π stacking, hydrogen bonding) .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent integration, while IR identifies functional groups (e.g., C–S, C=N stretches) .
  • Elemental analysis to verify purity and stoichiometry .

Q. What purification methods are recommended post-synthesis?

  • Recrystallization : Use DMSO/water (1:1) or ethanol for high-purity crystals .
  • Chromatography : Column chromatography with silica gel and ethyl acetate/hexane eluents removes unreacted precursors .

Advanced Research Questions

Q. What strategies are employed to study structure-activity relationships (SAR) for biological activity?

  • Substituent Variation : Systematically modify substituents at positions 3 and 6 (e.g., morpholine, tert-butylphenyl) and test against biological targets. For example:
    • Replace morpholin-4-ylmethyl with trifluoromethyl or pyridinyl groups to assess hydrophobicity/electron effects .
    • Compare tert-butylphenyl with halogenated aryl groups to study steric and electronic impacts .
  • Bioassays : Screen derivatives for COX-2 inhibition, antimicrobial activity, or tubulin-binding using enzyme-linked immunosorbent assays (ELISAs) or cell proliferation assays .

Q. How can contradictions in biological activity data across derivatives be resolved?

  • Comparative Assays : Re-test compounds under standardized conditions (e.g., fixed IC₅₀ protocols) to minimize variability .
  • Molecular Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with targets like COX-2 or tubulin, validating with mutagenesis or competitive binding assays .

Q. What mechanisms explain its potential as a tubulin polymerization inhibitor?

  • Competitive Binding : The triazolothiadiazole core may occupy the colchicine-binding site on β-tubulin, disrupting microtubule assembly. Validate via:
    • Fluorescence polarization assays using purified tubulin and fluorescent colchicine analogs .
    • Molecular Dynamics (MD) Simulations to assess binding stability over 100+ ns trajectories .

Q. How to optimize reaction yields in multi-step syntheses?

  • Reagent Optimization : Use high-purity POCl₃ and anhydrous conditions to minimize side reactions .
  • Temperature Control : Maintain reflux temperatures (80–110°C) for precise cyclization .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate thiocarbonyl coupling .

Q. How to assess selectivity in enzyme inhibition (e.g., COX-2 vs. COX-1)?

  • Enzyme-Specific Assays : Use recombinant COX-1 and COX-2 isoforms in parallel assays with arachidonic acid as substrate. Measure prostaglandin E₂ (PGE₂) production via ELISA .
  • Selectivity Index : Calculate IC₅₀ ratios (COX-2/COX-1); values <1 indicate COX-2 preference .

Q. What computational methods predict binding interactions with biological targets?

  • Docking Studies : Use Schrödinger Suite or MOE to model ligand-target complexes. Validate with:
    • Binding Free Energy Calculations (MM-GBSA) to rank affinity .
    • Pharmacophore Mapping to identify critical interaction motifs (e.g., hydrogen bonds with tubulin’s Thr179) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Tert-butylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
Reactant of Route 2
6-(4-Tert-butylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.